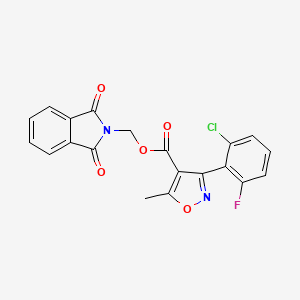

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

Beschreibung

The compound "(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate" is a heterocyclic molecule featuring a 1,3-dioxoisoindoline core linked to a 1,2-oxazole ring substituted with a 2-chloro-6-fluorophenyl group and a methyl moiety. The synthesis likely involves multi-step reactions, including coupling strategies and cyclization, with purification via column chromatography and characterization using NMR spectroscopy .

Eigenschaften

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN2O5/c1-10-15(17(23-29-10)16-13(21)7-4-8-14(16)22)20(27)28-9-24-18(25)11-5-2-3-6-12(11)19(24)26/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZIYPLRSBVVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline-1,3-dione derivative, followed by the introduction of the oxazole ring and the chlorofluorophenyl group. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required purity standards.

Analyse Chemischer Reaktionen

Types of Reactions

(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its chemical properties make it suitable for applications in coatings, adhesives, and other specialty products.

Wirkmechanismus

The mechanism of action of (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Isoindoline Moieties

N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-4,4'-difluoro-5-hydroxy-1,10:3,10'-terphenyl-4-carboxamide ():

- Core Similarity : Shares the 1,3-dioxoisoindoline group but replaces the oxazole-carboxylate with a terphenyl-carboxamide.

- The carboxamide linkage may improve hydrolytic stability compared to the ester in the target compound .

- Synthetic Approach : Both compounds likely employ amide/ester bond formation, but the terphenyl analogue may require Suzuki-Miyaura coupling for aryl group introduction, similar to procedures in .

Heterocyclic Systems with Oxazole or Benzimidazole Cores

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f) ():

- Structural Contrast : Features a benzimidazole core instead of oxazole. The benzimidazole’s NH group enables hydrogen bonding, unlike the oxazole’s electron-deficient ring.

- Synthetic Conditions : Both compounds use DMF as a solvent and heating under nitrogen, but the benzimidazole synthesis employs sodium metabisulfite, suggesting redox-sensitive steps absent in the target compound’s pathway .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ():

- Electron-Withdrawing Groups : The trifluoromethyl and sulfanyl groups enhance electrophilicity, contrasting with the target compound’s chlorofluorophenyl and methyl substituents.

- Geometric Data : Bond angles (e.g., N2—C2—C1 at ~120°) align with typical sp² hybridization in heterocycles, similar to the oxazole ring in the target compound .

Physicochemical and Spectroscopic Properties

- NMR Characterization : The target compound’s methyl group on the oxazole would resonate near δ 2.5 ppm (¹H), distinct from the terphenyl analogue’s aromatic protons (δ 6.5–8.0 ppm) .

- Thermal Stability : Melting points for similar compounds (e.g., 220–224°C in ) suggest that the target compound’s ester group may lower its mp compared to carboxamides .

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing : If the target compound’s structure is solved via SHELXL (), its hydrogen-bonding motifs (e.g., C=O⋯H–N) may resemble those in isoindoline derivatives, influencing solubility and crystal morphology .

- Graph Set Analysis: Compared to methano-bridged aromatics (), the target compound’s planar heterocycles may adopt different packing arrangements due to reduced steric hindrance .

Biologische Aktivität

The compound (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindoline moiety and an oxazole ring. The presence of halogenated phenyl groups suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that derivatives of isoindoline compounds exhibit significant antioxidant properties. For instance, compounds similar to the target molecule have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is primarily attributed to the dioxoisoindole structure, which stabilizes free radicals through electron donation.

Antitumor Activity

Several studies have highlighted the antitumor effects of isoindoline derivatives. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For example:

- Case Study : A study involving human breast cancer cell lines showed that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was found to modulate pathways involved in neuronal survival:

- Mechanism : The compound activates the PI3K/Akt signaling pathway, which is crucial for cell survival and metabolism. This activation leads to the inhibition of apoptotic processes mediated by caspase-3 .

The biological activity of this compound can be summarized as follows:

| Mechanism | Description |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Antitumor | Induces apoptosis in cancer cells; inhibits proliferation |

| Neuroprotective | Activates PI3K/Akt pathway; inhibits caspase-mediated apoptosis |

Research Findings

Recent findings emphasize the compound's broad spectrum of biological activities:

- Antioxidant Studies : In vitro assays demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound .

- Cytotoxicity Assays : Testing against various cancer cell lines revealed IC50 values indicating potent anticancer activity. For instance, an IC50 value of 15 µM was recorded against MCF7 breast cancer cells .

- Neuroprotection : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.